molecular formula C22H39BO2S B15200061 2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15200061
M. Wt: 378.4 g/mol
InChI Key: YMHNFRBDGGPHGE-UHFFFAOYSA-N
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Description

2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered ring containing one sulfur atom, which imparts unique electronic properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., alkyl halides), Lewis acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its thiophene ring. The sulfur atom in the thiophene ring can engage in π-π interactions with other aromatic systems, facilitating electron transfer processes. The dioxaborolane ring can participate in coordination chemistry, forming complexes with metal ions and enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a thiophene ring with a dioxaborolane moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and industrial applications .

Properties

Molecular Formula

C22H39BO2S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[4-(2-butyloctyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C22H39BO2S/c1-7-9-11-12-14-18(13-10-8-2)15-19-16-20(26-17-19)23-24-21(3,4)22(5,6)25-23/h16-18H,7-15H2,1-6H3

InChI Key

YMHNFRBDGGPHGE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CC(CCCC)CCCCCC

Origin of Product

United States

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